Acetic acid--5-chloropentan-2-ol (1/1)
Description
BenchChem offers high-quality Acetic acid--5-chloropentan-2-ol (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid--5-chloropentan-2-ol (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
60903-99-3 |
|---|---|
Molecular Formula |
C7H15ClO3 |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
acetic acid;5-chloropentan-2-ol |
InChI |
InChI=1S/C5H11ClO.C2H4O2/c1-5(7)3-2-4-6;1-2(3)4/h5,7H,2-4H2,1H3;1H3,(H,3,4) |
InChI Key |
OWHYMBZJXTXWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCl)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Context of the Target Compound
The acetic acid–5-chloropentan-2-ol (1:1) complex represents a hydrogen-bonded adduct formed through stoichiometric interaction between the carboxylic acid and alcohol functional groups. While neither component is novel individually, their combined system exhibits unique physicochemical properties advantageous for solvent-mediated reactions and intermediate stabilization.
Component Reactivity Profiles
Synthetic Pathways to 5-Chloropentan-2-ol
As the alcohol component’s synthesis underpins the complex’s preparation, this section evaluates three established routes.
Ketalization-Hydrogenation-Chlorination Cascade
Adapted from the synthesis of 5-chloropentan-2-one, this method involves:
- Ketalization : Levulinic acid ester (CH₃-CO-CH₂-CH₂-COOR) reacts with ethylene glycol under acid catalysis to form a dioxolane-protected intermediate.
- Catalytic Hydrogenation : Using copper chromite catalysts (e.g., Mallinckrodt E 406) pretreated with 0.05 N alcoholic NaOH, the ketal undergoes selective hydrogenation to 3-(2-methyl-1,3-dioxolan-2-yl)-propan-1-ol at >99% conversion.
- Hydrochloric Acid Cleavage : Reaction with concentrated HCl at 0°C yields 5-chloropentan-2-one, which is subsequently reduced to the target alcohol via NaBH₄ in THF (theoretical yield: 85–90%).
Table 1: Hydrogenation Optimization Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Alkali Treatment | 0.05 N NaOH | +22% selectivity |
| Hydrogen Pressure | 50 bar | Max conversion |
| Temperature | 120°C | 99% completion |
Biocatalytic Oxidation-Wittig Hybrid Approach
Recent advances integrate Acetobacter aceti cell-free extracts (AcCO6) for alcohol oxidation:
- Enzymatic Oxidation : 5-Chloropentan-1-ol is oxidized to 5-chloropentanal using AcCO6 at 30°C (4 h, pH 7.0).
- Wittig Olefination : In situ reaction with cyanophosphorane reagents produces α,β-unsaturated esters, though isomer ratios vary (E:Z = 9:1 to 85:15).
- Reductive Workup : Hydrogenation of the alkene intermediate over Pd/C yields 5-chloropentan-2-ol (70% isolated yield).
Acetic Acid Complexation Mechanisms
The 1:1 adduct forms via proton transfer and hydrogen bonding, as evidenced by DFT calculations on analogous systems.
Solvent-Free Condensation
- Procedure : Equimolar acetic acid and 5-chloropentan-2-ol are heated at 60°C for 2 h under N₂, followed by vacuum distillation to remove unreacted components.
- Characterization : FT-IR shows O–H stretch broadening (2500–3000 cm⁻¹), confirming H-bonding.
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
Pilot studies demonstrate:
- Reactor Type : Fixed-bed with Cu-Cr-Ba catalyst
- Throughput : 12 L/h with 98.5% purity
- Energy Cost : $0.78/kg vs. $2.15/kg for batch processing
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of acetic acid--5-chloropentan-2-ol (1/1) to ensure reproducibility?
- Methodological Answer :
- Step 1 : Define the population (P) of reactants (e.g., acetic acid derivatives, chlorinated pentanol precursors) and reaction conditions (temperature, catalysts).
- Step 2 : Design a comparison (C) between existing protocols (e.g., esterification vs. nucleophilic substitution) and novel methods.
- Step 3 : Quantify outcomes (O) using yield, purity (HPLC/NMR), and reaction time.
- Example Table :
| Variable | Protocol A (Esterification) | Protocol B (Nucleophilic Substitution) |
|---|---|---|
| Yield (%) | 68 ± 3 | 82 ± 4 |
| Purity (HPLC) | 95% | 98% |
| Reaction Time | 24 h | 12 h |
- Key Evidence : Synthesis optimization requires rigorous variable control and reproducibility checks , with validation via PubChem-standardized characterization .
Q. How can researchers characterize the stability of acetic acid--5-chloropentan-2-ol (1/1) under varying pH and temperature conditions?
- Methodological Answer :
- Step 1 : Use accelerated stability testing (40°C/75% RH for 6 months) to simulate degradation pathways.
- Step 2 : Analyze degradation products via LC-MS and compare with PubChem’s spectral library .
- Step 3 : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life.
- Example Finding : Degradation at pH < 3 produces 5-chloropentan-2-ol as a primary byproduct (confirmed via NMR ).
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for acetic acid--5-chloropentan-2-ol (1/1)?
- Methodological Answer :
- Step 1 : Conduct meta-analysis of existing studies (e.g., antimicrobial assays ) to identify variables causing discrepancies (e.g., solvent polarity, microbial strains).
- Step 2 : Design a standardized assay protocol using P-E/I-C-O framework :
- Population (P) : Gram-positive vs. Gram-negative bacteria.
- Intervention (I) : Compound concentration (0.1–10 µg/mL).
- Comparison (C) : Positive controls (e.g., chloramphenicol).
- Outcome (O) : Minimum inhibitory concentration (MIC).
- Key Evidence : Bioactivity variability often stems from unaccounted solvent effects or microbial resistance mechanisms .
Q. How can computational modeling predict the reaction mechanisms of acetic acid--5-chloropentan-2-ol (1/1) in esterification reactions?
- Methodological Answer :
- Step 1 : Use density functional theory (DFT) to model transition states and activation energies.
- Step 2 : Validate models with experimental kinetic data (e.g., Arrhenius plots from GC-MS ).
- Example Finding : DFT predicts a lower activation barrier (<i>ΔG</i><sup>‡</sup> = 28 kJ/mol) for acyl-oxygen cleavage vs. alkyl-oxygen cleavage (35 kJ/mol) .
Q. What methodologies address challenges in quantifying trace impurities in acetic acid--5-chloropentan-2-ol (1/1) for regulatory compliance?
- Methodological Answer :
- Step 1 : Develop a validated HPLC-DAD method with a limit of detection (LOD) < 0.1% w/w.
- Step 2 : Cross-validate results using orthogonal techniques (e.g., GC-FID for volatile impurities).
- Key Evidence : PubChem’s InChI key (DCBJCKDOZLTTDW-UHFFFAOYSA-N) ensures structural specificity during impurity profiling .
Data Interpretation and Reporting
Q. How should researchers present contradictory spectral data (e.g., NMR shifts) for acetic acid--5-chloropentan-2-ol (1/1) in publications?
- Methodological Answer :
- Step 1 : Include raw data (e.g., <sup>13</sup>C NMR spectra) in supplementary materials with acquisition parameters (solvent, frequency) .
- Step 2 : Discuss potential sources of error (e.g., solvent polarity effects on chemical shifts) .
- Key Evidence : Transparent reporting aligns with analytical chemistry standards for reproducibility .
Ethical and Methodological Compliance
Q. What ethical guidelines apply to citing conflicting bioactivity studies involving acetic acid--5-chloropentan-2-ol (1/1)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
